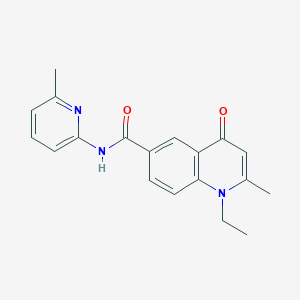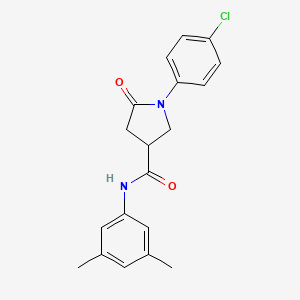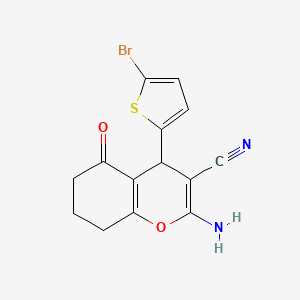
1-ethyl-2-methyl-N-(6-methyl-2-pyridinyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolone derivatives typically involves the modification of the quinolone nucleus with various substituents to enhance antibacterial activity and reduce toxicity. One such example is the synthesis of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, where the introduction of cyclopropyl groups at the N1 position has demonstrated enhanced activity (Domagala et al., 1988). Similarly, the preparation of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids involves the Gould-Jacobs quinoline synthesis, showcasing the diversity in synthetic routes for quinolone derivatives (Carabateas et al., 1984).
Molecular Structure Analysis
Quinolone compounds exhibit a wide range of molecular structures due to the variability in their substituents. The core structure typically consists of a bicyclic system with a carbonyl group at the 4-position and a carboxyl group at the 3-position. Variations in the substituents attached to the quinoline nucleus can significantly affect the molecular conformation, influencing the biological activity and pharmacokinetic properties of these compounds.
Chemical Reactions and Properties
Quinolones undergo various chemical reactions, including the formation of complexes with metal ions, which can influence their antibacterial activity. For instance, the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides involves the formation of coordinate bonds with metal ions, suggesting a potential for targeted delivery of therapeutic agents (Yang et al., 2017).
Physical Properties Analysis
The physical properties of quinolones, such as solubility, melting point, and crystalline form, can vary widely depending on the specific substituents and their arrangements. Polymorphic modifications of quinolone derivatives can lead to differences in their physical properties and, consequently, their bioavailability and efficacy (Shishkina et al., 2018).
Propiedades
IUPAC Name |
1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxoquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-4-22-13(3)10-17(23)15-11-14(8-9-16(15)22)19(24)21-18-7-5-6-12(2)20-18/h5-11H,4H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKWBSJMGILEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5010086.png)
![(2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5010095.png)

![N-[(2-bromophenyl)(phenyl)methyl]urea](/img/structure/B5010115.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5010128.png)
![ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B5010131.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5010140.png)
![[1-(2-chloro-4-fluorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5010148.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)
![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)